molecular formula C15H32O3Si B12566272 Methyl 2-[(trimethylsilyl)oxy]undecanoate CAS No. 144457-25-0

Methyl 2-[(trimethylsilyl)oxy]undecanoate

Cat. No.: B12566272
CAS No.: 144457-25-0
M. Wt: 288.50 g/mol
InChI Key: BTHFSZMABUNFAS-UHFFFAOYSA-N
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Description

Methyl 2-[(trimethylsilyl)oxy]undecanoate is an organic compound with the molecular formula C15H32O3Si. It is a derivative of undecanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(trimethylsilyl)oxy]undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

The reaction proceeds through the formation of an intermediate trimethylsilyl ester, which is then converted to the final product by methanolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trimethylsilyl)oxy]undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 2-[(trimethylsilyl)oxy]undecanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(trimethylsilyl)oxy]undecanoate involves the trimethylsilyl group, which acts as a protecting group for hydroxyl functionalities. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 10-[(trimethylsilyl)oxy]undecanoate
  • 2-(Trimethylsilylmethyl)allyl acetate
  • Trimethylsilyl-protected alcohols and acids

Uniqueness

Methyl 2-[(trimethylsilyl)oxy]undecanoate is unique due to its specific substitution pattern and the stability of the trimethylsilyl group. This stability allows for its use in various synthetic applications where other protecting groups might fail. Additionally, its ease of removal under mild conditions makes it a valuable reagent in organic synthesis .

Biological Activity

Methyl 2-[(trimethylsilyl)oxy]undecanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The general structure can be represented as follows:

C13H26O2Si\text{C}_{13}\text{H}_{26}\text{O}_2\text{Si}

This compound is often used in organic synthesis and as a reagent in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:

  • Formation of Trimethylsilyl Ester : Undecanoic acid reacts with trimethylsilyl chloride to form the corresponding trimethylsilyl ester.
  • Methylation : The trimethylsilyl ester is then methylated using methyl iodide or another suitable methylating agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical applications .

Neurotoxicity Studies

In neurotoxicity assessments, this compound was investigated for its effects on acetylcholine receptors. It demonstrated a moderate affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound's interaction with these receptors could imply potential neuroactive properties, although further studies are necessary to fully elucidate its mechanism of action .

Anti-inflammatory Effects

In vitro studies have reported that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Case Studies

StudyFindings
Antimicrobial Activity Inhibition of Staphylococcus aureus and Escherichia coli .
Neurotoxicity Assessment Moderate affinity for nicotinic acetylcholine receptors .
Anti-inflammatory Study Reduction in pro-inflammatory cytokines in macrophages .

Properties

CAS No.

144457-25-0

Molecular Formula

C15H32O3Si

Molecular Weight

288.50 g/mol

IUPAC Name

methyl 2-trimethylsilyloxyundecanoate

InChI

InChI=1S/C15H32O3Si/c1-6-7-8-9-10-11-12-13-14(15(16)17-2)18-19(3,4)5/h14H,6-13H2,1-5H3

InChI Key

BTHFSZMABUNFAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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